1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
Description
This compound features a urea core linked to a 2-methoxyethyl group and a pyrazole ring substituted with a methyl group at position 1 and a pyridin-3-yl moiety at position 2.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-12(10-17-14(20)16-6-7-21-2)8-13(18-19)11-4-3-5-15-9-11/h3-5,8-9H,6-7,10H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEPSICBQHPDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrazole derivative.
Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced via an alkylation reaction using methoxyethyl halides.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or methoxyethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Material Science: The compound’s properties may be explored for use in the development of new materials, such as polymers or coatings with specific functionalities.
Biological Studies: It can be used as a probe or tool in biological research to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Substituent Variations and Pharmacophoric Features
Key analogues and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) in compounds from and increases lipophilicity and metabolic stability but may reduce aqueous solubility .
- Aromatic vs.
- Polarity : The 2-methoxyethyl group in the target compound likely improves solubility compared to fluorophenyl or trifluoromethyl analogues.
Yield Considerations :
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent, inferences can be drawn from analogues:
- Antimalarial Activity : Compounds 4 and 10 () inhibit Plasmodium falciparum, with CF₃ and fluorophenyl groups critical for binding .
- Solubility : The target compound’s 2-methoxyethyl and pyridinyl groups may improve aqueous solubility over CF₃-containing derivatives, aligning with trends observed in for ethyl vs. aryl substituents .
- Spectroscopic Data :
Structural Insights from Crystallography and Modeling
- Pyridine vs. Thiophene : The pyridin-3-yl group in the target compound and BG15973 may engage in directed hydrogen bonding, unlike thiophene’s sulfur, which participates in weaker interactions .
- Methoxyethyl Conformation : The 2-methoxyethyl chain’s flexibility could influence binding pocket accommodation compared to rigid aryl groups.
Biological Activity
The compound 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be broken down into several functional groups:
- Urea moiety : Known for its role in various biological processes.
- Pyrazole ring : Associated with diverse pharmacological activities.
- Pyridine substitution : Enhances solubility and bioactivity.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrazolyl ureas have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways.
Case Study: Inhibition of Kinases
A study highlighted the efficacy of pyrazolyl ureas in inhibiting Abelson-family tyrosine kinases, which are implicated in the progression of cancers such as leukemia and solid tumors. The compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against these targets .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that pyrazolyl ureas can act against both bacterial and fungal strains. For example, a study reported that similar compounds displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Pyrazolyl ureas have been shown to inhibit neutrophil migration and cytokine production, which are critical in inflammatory responses.
The anti-inflammatory effects are primarily attributed to the inhibition of p38 MAPK signaling pathways. Compounds with similar structures have demonstrated IC50 values as low as 13 nM against p38 MAPK, suggesting a strong potential for treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Abelson-family kinases | Nanomolar range | |
| Antimicrobial | Staphylococcus aureus | 250 μg/mL | |
| Anti-inflammatory | p38 MAPK | 13 nM |
Notable Research Contributions
- Anticancer Mechanisms : Research indicates that pyrazolyl ureas can induce apoptosis in cancer cells through kinase inhibition.
- Antimicrobial Studies : The compound's efficacy against gram-positive and gram-negative bacteria has been documented, showcasing its broad-spectrum potential.
- Inflammation Models : In vivo studies have confirmed the anti-inflammatory effects through various animal models, highlighting its therapeutic potential.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR confirms pyrazole, methoxyethyl, and urea moieties. Discrepancies in splitting patterns (e.g., pyridinyl protons) are resolved by comparing experimental data with computational simulations .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion). Inconsistent fragmentation patterns may arise from urea bond instability, requiring soft ionization techniques .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
How does the compound interact with biological targets, and what assays validate its mechanism?
Advanced Research Question
- Target Identification : Pyrazole-urea derivatives often target kinases or G-protein-coupled receptors (GPCRs). Computational docking studies predict binding to ATP-binding pockets or allosteric sites .
- Validation Assays :
- In Vitro : Fluorescence polarization assays measure competitive binding against known inhibitors .
- Cellular : Western blotting evaluates downstream phosphorylation (e.g., MAPK/ERK pathways) .
- Counter-Screens : Use off-target panels (e.g., Eurofins Cerep) to exclude non-specific interactions .
What strategies mitigate side reactions during synthesis, especially with sensitive functional groups?
Basic Research Question
- Pyrazole Stability : Avoid strong acids/bases during cyclization to prevent ring-opening. Use milder conditions (e.g., NaHCO3 instead of NaOH) .
- Urea Formation : Protect amines with Boc groups before coupling to avoid over-alkylation. Use Hünig’s base to scavenge HCl .
- Purification : Employ gradient HPLC with C18 columns to separate urea derivatives from byproducts like symmetric ureas .
How do structural modifications impact bioactivity, and what SAR studies exist?
Advanced Research Question
- Methoxyethyl Chain : Shortening the chain reduces solubility but increases membrane permeability (logP optimization) .
- Pyridinyl Substituents : Electron-withdrawing groups (e.g., -CF3) enhance kinase inhibition but may reduce oral bioavailability .
- SAR Data : Comparative IC50 values from enzymatic assays (e.g., IC50 = 0.2 µM for unmodified compound vs. 1.5 µM for methyl-substituted analogs) guide lead optimization .
What in vitro and in vivo models assess its therapeutic potential?
Advanced Research Question
- In Vitro :
- Cell Viability : MTT assays on cancer lines (e.g., HCT-116) .
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) predict hepatic clearance .
- In Vivo :
- Pharmacokinetics : Oral bioavailability studies in rodents (Cmax, T1/2) using LC-MS/MS quantification .
- Efficacy Models : Xenograft tumors (e.g., murine melanoma) with dose-response analysis (10–50 mg/kg) .
How to resolve contradictions in bioactivity data across studies?
Advanced Research Question
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
- Meta-Analysis : Cross-reference structural analogs (e.g., pyrazole-thiazole derivatives) to identify conserved trends in IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
